Methyl 2-benzamido-4-chlorobenzoate
Description
Methyl 2-benzamido-4-chlorobenzoate is a synthetic benzoate ester derivative characterized by a benzamide group at the 2-position and a chlorine substituent at the 4-position of the aromatic ring. Its molecular structure combines electron-withdrawing (chloro) and electron-donating (benzamido) groups, influencing its reactivity and physical properties. This compound is primarily utilized in pharmaceutical and agrochemical research as a precursor or intermediate for synthesizing bioactive molecules. Its synthesis typically involves esterification and acylation reactions, as inferred from analogous benzoate derivatives .
Properties
IUPAC Name |
methyl 2-benzamido-4-chlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c1-20-15(19)12-8-7-11(16)9-13(12)17-14(18)10-5-3-2-4-6-10/h2-9H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKVPJGYNYWUFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-benzamido-4-chlorobenzoate can be synthesized through a multi-step process. One common method involves the esterification of 2-amino-4-chlorobenzoic acid with methanol in the presence of an acid catalyst to form methyl 2-amino-4-chlorobenzoate. This intermediate is then reacted with benzoyl chloride in the presence of a base, such as pyridine, to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and amidation reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-benzamido-4-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide (NaOH).
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-benzamido-4-chlorobenzoic acid and methanol.
Reduction: Corresponding amine derivatives.
Scientific Research Applications
Methyl 2-benzamido-4-chlorobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-benzamido-4-chlorobenzoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In cancer research, it may act by interfering with cellular signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties and applications, Methyl 2-benzamido-4-chlorobenzoate is compared to three closely related compounds:
Methyl 4-Acetamido-2-Hydroxybenzoate
- Structural Differences : Replaces the 4-chloro group with a hydroxyl (-OH) and substitutes benzamido with acetamido (-NHCOCH₃).
- Physicochemical Properties: The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the chloro-substituted analogue.
- Applications: Used in drug synthesis (e.g., intermediates for antibacterial agents), as noted in its preparation of bromo- and methoxy-substituted derivatives .
Methyl 4-Chloro-2-Fluorobenzoate
- Structural Differences : Substitutes the benzamido group at the 2-position with fluorine.
- Molar mass: 188.58 g/mol (C₈H₆ClFO₂), lighter than this compound (C₁₅H₁₂ClNO₃, ~289.7 g/mol) .
- Applications : Likely employed in materials science or as a fluorinated building block in medicinal chemistry.
Sandaracopimaric Acid Methyl Ester
- Structural Differences : A diterpene-derived methyl ester with a complex tricyclic structure, unlike the aromatic benzoate framework.
- Physicochemical Properties :
- Applications : Natural product used in resin analysis and ecological studies, contrasting with the synthetic applications of this compound.
Comparative Data Table
| Property | This compound | Methyl 4-Acetamido-2-Hydroxybenzoate | Methyl 4-Chloro-2-Fluorobenzoate | Sandaracopimaric Acid Methyl Ester |
|---|---|---|---|---|
| Molecular Formula | C₁₅H₁₂ClNO₃ | C₁₀H₁₁NO₄ | C₈H₆ClFO₂ | C₂₁H₃₀O₂ (approximate) |
| Key Substituents | 2-Benzamido, 4-Cl | 4-Acetamido, 2-OH | 4-Cl, 2-F | Tricyclic diterpene ester |
| Polarity | Moderate (Cl and amide balance) | High (OH and amide) | Moderate (F and Cl) | Low (hydrocarbon backbone) |
| Typical Applications | Pharmaceutical intermediates | Antibacterial precursors | Fluorinated synthons | Natural resin analysis |
| Synthetic Complexity | High (multiple functional groups) | Moderate | Low | Derived from natural sources |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

